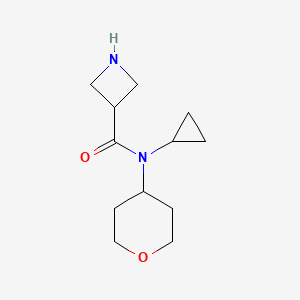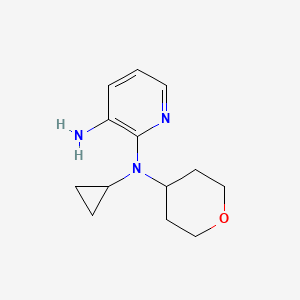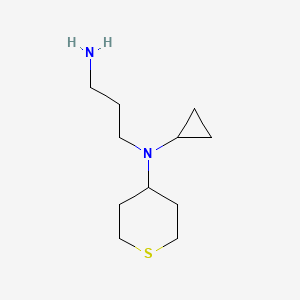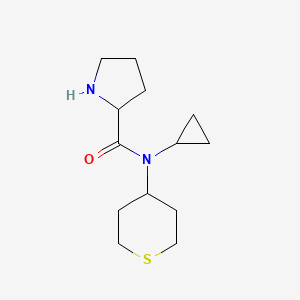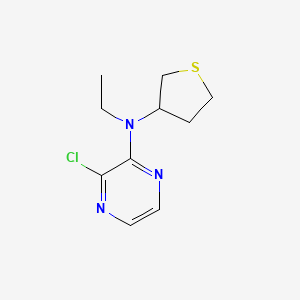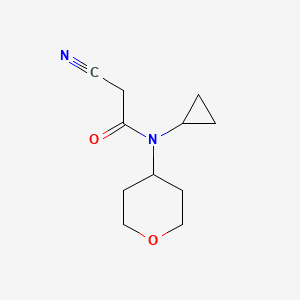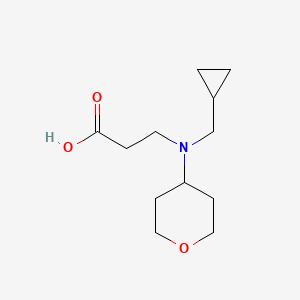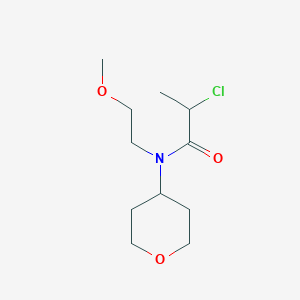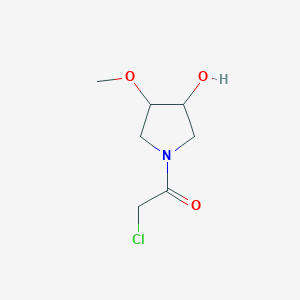
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
説明
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one, also known as 2C-H, is a synthetic psychedelic drug of the phenethylamine and pyrrolidine chemical classes. It was first synthesized in 1996 by Alexander Shulgin and described in his book PiHKAL. 2C-H has been used as a substitute for other psychedelics in research studies and has been studied for potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization Techniques
- A study describes the facile synthesis and characterization of a novel compound through a one-pot reaction, illustrating the importance of precise synthetic routes and characterization methods in the development of complex organic molecules. These methods include NMR, MS, FTIR techniques, and X-ray crystallography, which are essential for confirming the structure of synthesized compounds (Ünaleroğlu, Temelli, & Hökelek, 2002).
Biological Evaluation and Antimicrobial Activities
- Research on the synthesis, characterization, and biological evaluation of compounds, including the preparation and antimicrobial study of synthesized compounds, indicates the potential of structurally complex molecules for pharmaceutical applications. These compounds have been found to possess excellent antimicrobial activities, showcasing the relevance of structural diversity in medicinal chemistry (Sherekar et al., 2021).
Green Chemistry Approaches
- A study focusing on the green chemistry approach for synthesizing thiazolidinone derivatives from specific phenol derivatives underlines the importance of sustainable methods in chemical synthesis. This includes using microwave methods for reactions, which can offer advantages in terms of efficiency and environmental impact (Rana, Mistry, & Desai, 2008).
Catalytic Activity and Selectivity
- Research into the catalytic activity of specific organometallic compounds demonstrates the application of complex organic molecules in catalysis, such as in the transesterification reactions. These studies highlight the role of molecular structure in influencing the selectivity and efficiency of catalytic processes (Yingying et al., 2015).
Conformational Analysis and Molecular Structure
- Studies on the conformational analysis and molecular structure determination of compounds, including X-ray diffraction and NMR techniques, are crucial for understanding the physical and chemical properties of molecules. Such analyses can inform the design and synthesis of new compounds with desired properties (Freitas, Tormena, & Rittner, 2003).
特性
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-12-6-4-9(3-5(6)10)7(11)2-8/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCAJYQUMVOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



